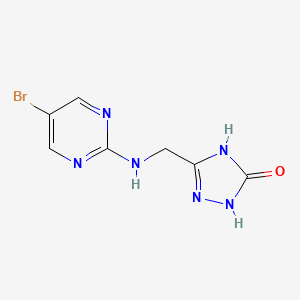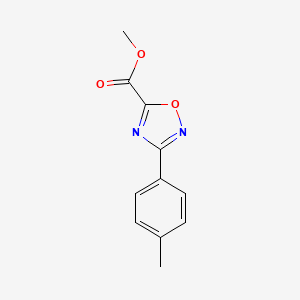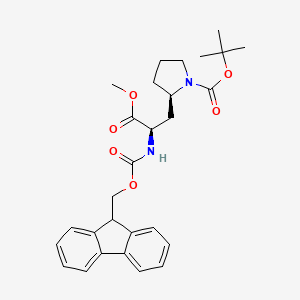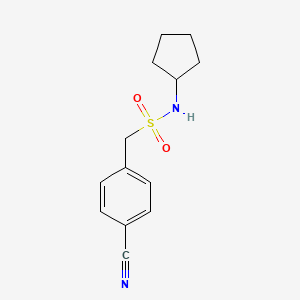
Diethyl 3,3'-((3,3'-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is a complex organic compound characterized by its unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate typically involves the reaction of azobenzene-3,3’-dicarbonylchloride with ethanol and 1,2-dichloroethane. The reaction mixture is stirred at 80°C for 3 hours, followed by natural cooling to room temperature. The resulting product is then filtered to obtain orange flakes with a high yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for temperature control, stirring, and filtration would ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,3’-(diazene-1,2-diyl)(E)-dibenzoate: Similar in structure but lacks the pyridin-2-ylazanediyl groups.
6,6’-(diazene-1,2-diyl)bis(4,5,7-trinitrobenzo[c][1,2,5]oxadiazole 1-oxide): An energetic compound with different functional groups and applications.
Uniqueness
Diethyl 3,3’-((3,3’-(diazene-1,2-diyl)bis(4-(methylamino)benzoyl))bis(pyridin-2-ylazanediyl))(E)-dipropionate is unique due to its combination of diazene, benzoyl, and pyridin-2-ylazanediyl groups, which confer specific chemical and biological properties not found in similar compounds.
Propiedades
Fórmula molecular |
C36H40N8O6 |
|---|---|
Peso molecular |
680.8 g/mol |
Nombre IUPAC |
ethyl 3-[[3-[[5-[(3-ethoxy-3-oxopropyl)-pyridin-2-ylcarbamoyl]-2-(methylamino)phenyl]diazenyl]-4-(methylamino)benzoyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C36H40N8O6/c1-5-49-33(45)17-21-43(31-11-7-9-19-39-31)35(47)25-13-15-27(37-3)29(23-25)41-42-30-24-26(14-16-28(30)38-4)36(48)44(22-18-34(46)50-6-2)32-12-8-10-20-40-32/h7-16,19-20,23-24,37-38H,5-6,17-18,21-22H2,1-4H3 |
Clave InChI |
KYGFDGMZOOJYKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC(=C(C=C2)NC)N=NC3=C(C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-dimethyl-9-oxo-N,N'-di(prop-2-en-1-yl)-3,7-diazabicyclo[3.3.1]nonane-3,7-dicarbothioamide](/img/structure/B14891720.png)

![5-((R)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14891723.png)

![[4-[3,5-bis[4-(aminomethyl)phenyl]phenyl]phenyl]methanamine](/img/structure/B14891744.png)
![2,5-Dioxopyrrolidin-1-yl 5-(7-oxo-7H-furo[3,2-g]chromen-9-yloxy)pentanoate](/img/structure/B14891752.png)





![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)

